

Diethoxymethane spectroscopic data NMR IR Mass

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diethoxymethane**

Cat. No.: **B1583516**

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **Diethoxymethane**

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **diethoxymethane**. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed spectroscopic information and experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **diethoxymethane** (CAS No: 462-95-3, Molecular Formula: C₅H₁₂O₂, Molecular Weight: 104.15 g/mol).[\[1\]](#)[\[2\]](#)

¹H NMR Spectroscopic Data

The proton NMR spectrum of **diethoxymethane** shows three distinct signals corresponding to the three different proton environments in the molecule.

Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Integration
-O-CH ₂ -O-	4.678	Singlet	-	2H
-O-CH ₂ -CH ₃	3.599	Quartet	7.07	4H
-O-CH ₂ -CH ₃	1.225	Triplet	7.07	6H

Solvent: CDCl₃,
Reference: TMS
at 0 ppm. Data
sourced from
various spectra.
[3]

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum of **diethoxymethane** displays three signals, consistent with the three unique carbon environments.

Assignment	Chemical Shift (δ) in ppm
-O-CH ₂ -O-	93-95
-O-CH ₂ -CH ₃	62-64
-O-CH ₂ -CH ₃	15-16

Solvent: CDCl₃. Chemical shifts are typical for
this compound class.[4][5][6]

Infrared (IR) Spectroscopic Data

The IR spectrum of **diethoxymethane** is characterized by strong C-O stretching vibrations and C-H stretching and bending frequencies.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2975-2985	C-H stretch (asymmetric, CH ₃)	Strong
2925-2935	C-H stretch (asymmetric, CH ₂)	Strong
2870-2880	C-H stretch (symmetric, CH ₃)	Medium
1440-1480	C-H bend (scissoring, CH ₂ /CH ₃)	Medium
1100-1150	C-O stretch (asymmetric acetal)	Very Strong
1040-1060	C-O stretch (symmetric acetal)	Very Strong

Data is based on typical values for acetals and ethers and may vary slightly based on the sampling method (e.g., neat, solution).^{[7][8]}

Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of **diethoxymethane** shows a characteristic fragmentation pattern. The molecular ion peak is often weak or absent.

m/z	Relative Intensity (%)	Proposed Fragment
104	< 1	[M] ⁺ (Molecular Ion)
75	100	[CH ₂ (OCH ₂ CH ₃)] ⁺
59	50	[CH ₂ OCH ₂ CH ₃] ⁺ - CH ₄
47	85	[CH ₂ O=CH ₂] ⁺ + H
45	40	[OCH ₂ CH ₃] ⁺
29	60	[CH ₂ CH ₃] ⁺

Fragmentation data is
compiled from the NIST Mass
Spectrometry Data Center.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is applicable for obtaining both ¹H and ¹³C NMR spectra.

- Sample Preparation:
 - Accurately weigh 5-25 mg of **diethoxymethane** for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[\[9\]](#)
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[\[9\]](#)[\[10\]](#)
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[\[6\]](#)
 - Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[\[11\]](#)

- Cap the NMR tube and label it clearly.[11]
- Instrument Setup & Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.[4]
 - Shim the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp spectral lines.[4]
 - For ^1H NMR, use a standard pulse sequence. A typical acquisition might involve a 45° pulse width, a 4-second acquisition time, and 8 to 16 scans.[12]
 - For ^{13}C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[4] A 30° pulse, a 4-second acquisition time, and a sufficient number of scans (e.g., 256 or more, depending on concentration) are recommended for good signal-to-noise.[12]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.[4]
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Perform a baseline correction to obtain a flat baseline.
 - Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl_3 at 7.26 ppm for ^1H , 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

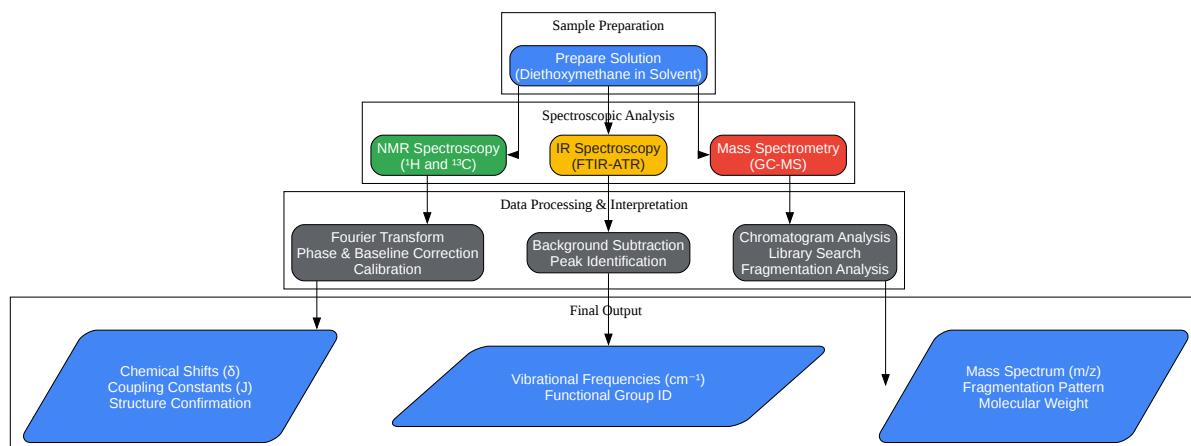
Infrared (IR) Spectroscopy

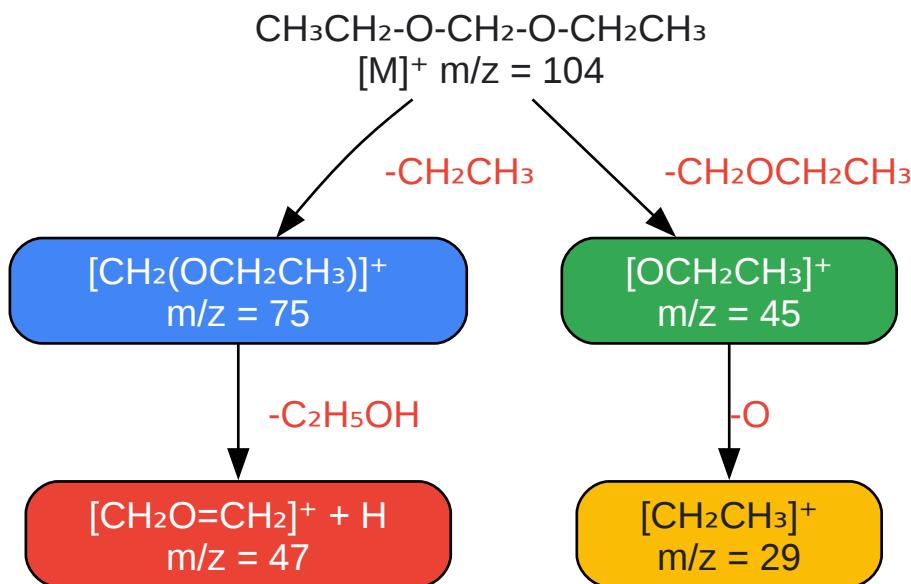
For a liquid sample like **diethoxymethane**, the Attenuated Total Reflectance (ATR) or thin-film method is commonly used.[13]

- Instrument Preparation:
 - Ensure the IR spectrometer, typically a Fourier Transform Infrared (FTIR) spectrometer, is powered on and has completed its startup diagnostics.[14]
 - Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol or ethanol and a soft, lint-free tissue.
- Data Acquisition:
 - Record a background spectrum of the empty, clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.
 - Place a small drop of **diethoxymethane** directly onto the ATR crystal, ensuring the crystal surface is completely covered.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm^{-1} .[14]
- Data Processing:
 - The software will automatically perform a Fourier transform on the interferogram to produce the final IR spectrum.[14]
 - Label the significant peaks with their corresponding wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for analyzing volatile organic compounds like **diethoxymethane**.[15]


- Sample Preparation:
 - Prepare a dilute solution of **diethoxymethane** (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.
- Instrument Setup & Data Acquisition:


- Set up the GC with an appropriate column (e.g., a non-polar DB-5 or similar).
- Set the GC oven temperature program to effectively separate the analyte from the solvent and any impurities. A typical program might start at 40°C and ramp up to 250°C.
- The mass spectrometer's ion source is typically set to Electron Ionization (EI) at 70 eV.[16]
- Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC inlet.
- As the **diethoxymethane** elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized and fragmented.[15]
- The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 10-200) to detect the ions.[16]

- Data Processing:
 - The resulting data is a total ion chromatogram (TIC) showing signal intensity versus retention time.
 - A mass spectrum is generated for the chromatographic peak corresponding to **diethoxymethane**.
 - Analyze the mass spectrum to identify the molecular ion (if present) and the major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.[15]

Visualizations

The following diagrams illustrate key logical and structural relationships relevant to the spectroscopic analysis of **diethoxymethane**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methane, diethoxy- [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. DIETHOXYMETHANE(462-95-3) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Dimethoxymethane(109-87-5) 13C NMR spectrum [chemicalbook.com]
- 6. C2H6O CH3OCH3 C-13 nmr spectrum of methoxymethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of dimethyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methane, diethoxy- [webbook.nist.gov]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [Diethoxymethane spectroscopic data NMR IR Mass]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583516#diethoxymethane-spectroscopic-data-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com